Targapremir-210

RNA-targeted small molecule miR-210 biogenesis binding affinity

Targapremir-210 uniquely binds the Dicer site of pre-miR-210 (Kd~200 nM), inhibiting mature miRNA production while causing precursor accumulation—a mode-of-action impossible with antagomirs or broad-spectrum nucleic acid binders. In TNBC xenografts, a single i.p. injection yields ~90% miR-210 and ~75% HIF-1α mRNA reduction with 21-day tumor retention. This azide-functionalized bis-benzimidazole probe enables Chem-CLIP assay development, discriminates pre-miRNA vs. mature miRNA functions, and serves as a benchmark for RNA-targeted drug discovery in hypoxia-driven oncology research.

Molecular Formula C32H36N10O2
Molecular Weight 592.7 g/mol
Cat. No. B611153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTargapremir-210
SynonymsTargapremir-210, Targapremir 210, Targapremir210
Molecular FormulaC32H36N10O2
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-]
InChIInChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39)
InChIKeyPAYVJEWMAWLKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Targapremir-210: A Small Molecule Inhibitor of miR-210 Biogenesis for Hypoxic Cancer Research


Targapremir-210 (TGP-210) is a synthetic small molecule that binds directly to the Dicer processing site of the microRNA-210 (miR-210) hairpin precursor, thereby inhibiting production of mature miR-210. Identified through a rational RNA-targeted approach using the Inforna platform [1], it is a bis-benzimidazole compound (molecular weight 592.71; CAS 1049722-30-6) containing an azide functional group . Its primary application is in oncology research, particularly for studying hypoxia-driven tumorigenesis in triple-negative breast cancer (TNBC).

Why Generic miR-210 Inhibitors Cannot Replace Targapremir-210 in Hypoxia Research


Broad-spectrum nucleic acid binders, such as the DNA stain Hoechst 33342, fail to inhibit miR-210 biogenesis at equivalent concentrations due to their lack of specific affinity for the pre-miR-210 Dicer site. Conversely, oligonucleotide-based antagomirs, while highly specific, have distinct mechanisms of action (targeting mature miRNA rather than biogenesis) and are not suitable for experiments requiring a defined small molecule modality or for probing the functional consequences of pre-miRNA engagement [1]. Targapremir-210 uniquely occupies a middle ground, providing the high target engagement and biogenesis inhibition profile of an antagomir within a small molecule framework [2].

Quantitative Differentiation of Targapremir-210 vs. Key Comparators


Targapremir-210 Binds Pre-miR-210 with Nanomolar Affinity, Unmatched by Generic DNA Binders

Targapremir-210 binds the Dicer site of the pre-miR-210 hairpin with a dissociation constant (Kd) of ~200 nM. In contrast, the structurally related DNA stain Hoechst 33342, a common nonspecific nucleic acid binder, exhibited no saturable binding to pre-miR-210 even at concentrations up to 5000 nM [1].

RNA-targeted small molecule miR-210 biogenesis binding affinity

Functional Inhibition of Mature miR-210 Production by Targapremir-210 vs. Hoechst 33342

In hypoxic MDA-MB-231 triple-negative breast cancer cells, treatment with 200 nM Targapremir-210 reduces mature miR-210 levels with an IC50 of ~200 nM. Treatment with an equivalent 200 nM concentration of Hoechst 33342 had no statistically significant effect on mature miR-210 levels [1].

miRNA processing cellular activity functional selectivity

Cellular Selectivity of Targapremir-210 is Comparable to a Gold-Standard Antagomir

In a panel of 28 hypoxia-associated miRNAs, treatment with 200 nM Targapremir-210 affected only mature miR-210 levels, a selectivity profile identical to that of an anti-miR-210 antagomir (50 nM). Microarray analysis of ~2500 miRNAs further confirmed that Targapremir-210 and the antagomir have similar transcriptome-wide specificity profiles [1].

off-target effects miRNA selectivity transcriptome-wide profiling

Targapremir-210 Induces Apoptosis Selectively in Hypoxic TNBC Cells

Targapremir-210 induced significant apoptosis in MDA-MB-231 cells cultured under hypoxic conditions, but did not induce apoptosis in the same cells grown in normoxia [1]. This context-dependent cytotoxicity contrasts with typical cytotoxic agents and is a direct consequence of its mechanism targeting the hypoxia-upregulated miR-210 circuit.

hypoxia-selective cytotoxicity TNBC apoptosis

In Vivo Efficacy: Targapremir-210 Reduces Tumor Burden in a Hypoxic TNBC Xenograft Model

In a mouse xenograft model of hypoxic triple-negative breast cancer, a single intraperitoneal injection of Targapremir-210 (200 nM) significantly decreased tumor growth over 21 days, as assessed by bioluminescence imaging and tumor mass. The compound reduced intratumoral miR-210 and HIF-1α mRNA levels by ~90% and ~75%, respectively, compared to untreated controls [1].

in vivo efficacy xenograft model tumor growth inhibition

Mechanistic Advantage: Targapremir-210 Targets miR-210 Biogenesis at the Dicer Processing Step

Unlike antagomirs that bind and sequester mature miR-210, Targapremir-210 inhibits the biogenesis of miR-210 at the Dicer processing step. This is evidenced by the accumulation of pri-miR-210 (~3-fold) and pre-miR-210 (~2.6-fold) upon treatment, a phenotype not observed with an antagomir [1].

mechanism of action Dicer inhibition pre-miRNA targeting

Key Research Applications for Targapremir-210 in Hypoxia and Oncology


Probing the Hypoxia-miR-210-HIF-1α Axis in Triple-Negative Breast Cancer

Researchers studying the molecular mechanisms of hypoxia-driven tumor progression in TNBC can use Targapremir-210 to selectively inhibit miR-210 biogenesis. Its validated on-target effects (reducing mature miR-210 and HIF-1α mRNA by ~90% and ~75% in vivo, respectively [1]) make it an ideal tool for deconvoluting the miR-210/GPD1L/HIF-1α feedback loop. The compound's conditional apoptosis induction in hypoxic but not normoxic cells allows for the specific interrogation of hypoxic cell survival mechanisms .

Differentiating Functional Roles of Pre-miR-210 vs. Mature miR-210

Because Targapremir-210 uniquely causes accumulation of the miR-210 precursor while inhibiting mature miRNA production, it serves as a distinct chemical biology probe to separate the biological functions of the pre-miRNA from the mature miRNA. This is in stark contrast to antagomirs, which only deplete the mature form [1]. This application is valuable for laboratories investigating non-canonical functions of miRNA precursors.

Benchmarking RNA-Targeted Small Molecule Engagement Using Chem-CLIP

The development and validation of Targapremir-210 was accompanied by the novel Chem-CLIP (Chemical Cross-Linking and Isolation by Pull-Down) methodology [1]. Procurement of Targapremir-210 enables researchers to use it as a positive control and benchmark for developing new Chem-CLIP probes, or for validating the target engagement of novel RNA-binding small molecules in cellular contexts. Its well-characterized binding profile (Kd ~200 nM for pre-miR-210 Dicer site) provides a reference point for assay development .

Preclinical Efficacy Studies in Hypoxic Tumor Xenograft Models

For laboratories conducting preclinical oncology research, Targapremir-210 offers a validated, single-agent tool to inhibit hypoxic tumor growth in vivo. A single i.p. injection of the compound has been shown to significantly reduce tumor burden in a TNBC xenograft model and sustain in the tumor for 21 days [1]. This established protocol can be used to study combination therapies with other hypoxia-targeting agents or standard-of-care chemotherapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Targapremir-210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.